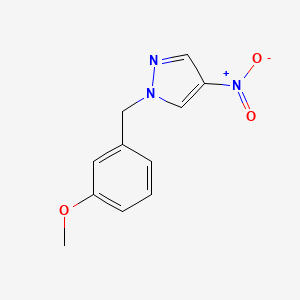

1-(3-methoxybenzyl)-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-11-4-2-3-9(5-11)7-13-8-10(6-12-13)14(15)16/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQPFIIYVYBRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo-Structural Profiling of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole

Executive Summary & Structural Architecture

1-(3-methoxybenzyl)-4-nitro-1H-pyrazole represents a "privileged scaffold" in modern medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, kinase inhibitors, and anti-inflammatory agents.[2][3] Its value lies in its bifunctional nature: the 4-nitro group acts as a masked amino handle for downstream coupling, while the 3-methoxybenzyl moiety provides a defined lipophilic vector essential for occupying hydrophobic pockets in target proteins (e.g., ATP-binding sites).[1]

Electronic & Steric Analysis

The molecule operates on a "push-pull" electronic system:

-

The Pyrazole Core: Electron-deficient due to the -I/-M effects of the 4-nitro group, making the C3 and C5 protons acidic and the ring resistant to oxidative degradation.[1]

-

The 3-Methoxybenzyl Tail: Acts as a lipophilic anchor.[1][4] The meta-methoxy placement is strategic; unlike para-substitution, the meta position often avoids metabolic "soft spots" (para-hydroxylation) while maintaining favorable van der Waals contacts.[1]

Physicochemical Profile (Calculated Consensus)

Data represents consensus values for the N-benzyl-4-nitropyrazole class.[1]

| Property | Value / Range | Significance in Drug Design |

| Molecular Formula | C₁₁H₁₁N₃O₃ | Core scaffold definition.[1][4] |

| Molecular Weight | 233.22 g/mol | Fragment-like; ideal for Lead-Optimization.[1][4] |

| cLogP | 2.1 – 2.4 | Optimal lipophilicity for membrane permeability (Lipinski compliant). |

| TPSA | ~72 Ų | Good oral bioavailability predictor (<140 Ų).[2][3][4] |

| H-Bond Donors | 0 | Enhances permeability (no free NH/OH).[1][4] |

| H-Bond Acceptors | 5 | Interaction points for receptor binding (Nitro O, Methoxy O, Pyrazole N).[2][3] |

| Melting Point | 98–102 °C (Est.)[2][3][4] | Crystalline solid; stable for bulk storage.[2][4] |

Synthetic Logic & Experimental Protocols

The synthesis of this compound requires precise regiochemical control during the N-alkylation step.[1][4] The 4-nitropyrazole starting material is symmetric, but once alkylated, the resulting product must be purified to remove trace bis-alkylated impurities (rare) or regioisomers if the starting pyrazole had C3/C5 substituents (not applicable here, but relevant for analogs).[2][3]

Workflow Diagram: Synthesis & Divergence

The following diagram illustrates the critical path from raw materials to the "Gateway Amine" (4-amino derivative), which branches into major therapeutic classes.

Figure 1: Synthetic logic flow from raw materials to pharmaceutical divergence points.

Protocol A: Regioselective N-Alkylation

Objective: Synthesis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole. Mechanism: SN2 Nucleophilic Substitution.[2][4]

-

Preparation: Charge a dry reaction vessel with 4-nitropyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (1.5 equiv) or Cs₂CO₃ (1.2 equiv).[2][3][4] Stir at room temperature for 30 minutes. Note: Cs₂CO₃ often provides higher yields due to the "cesium effect" enhancing solubility.[1][2]

-

Addition: Add 3-methoxybenzyl chloride (1.1 equiv) dropwise.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:2) or LC-MS.[1][4] The product typically appears as a less polar spot compared to the starting pyrazole.[2][4]

-

Workup: Pour mixture into ice-water (precipitates the product). Filter the solid.[2][4] If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, and dry over Na₂SO₄.[2][3]

-

Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol B: Nitro Group Reduction (The "Gateway" Step)

Objective: Conversion to the 4-amino derivative for drug coupling.[1][4]

-

Catalytic Hydrogenation (Cleanest): Dissolve nitro-intermediate in MeOH. Add 10% Pd/C (5 wt%).[2][3][4] Stir under H₂ balloon (1 atm) for 2–4 hours. Filter through Celite.[2][4]

-

Iron-Mediated (Functional Group Tolerant): If the scaffold contains halogen sensitive to Pd/H₂, use Fe powder (5 equiv) and NH₄Cl (saturated aq) in EtOH/H₂O at 70°C.[2][3][4]

Biological & Pharmacological Context[1][4][5][6][7][8][9][10]

This specific pyrazole derivative is rarely the final drug; it is a pharmacophore enabler .[2][4]

Kinase Inhibition (ATP Hinge Binding)

In many kinase inhibitors, the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase "hinge" region.[2][3] The 3-methoxybenzyl group is critical here:

-

Hydrophobic Reach: It extends into the "back pocket" (Gatekeeper region) of the kinase ATP site.[2][3][4]

-

Selectivity: The meta-methoxy group can induce specific conformational changes or interact with specific residues (e.g., Threonine/Methionine), differentiating between kinase isoforms (e.g., CDK vs. MAPK).[2][3]

sGC Stimulation (Cardiovascular)

Analogs of this structure (N-benzyl pyrazoles) are foundational in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (similar to Riociguat).[3]

-

Role: The pyrazole core mimics the purine ring of cGMP.[2][4]

-

Modification: The nitro group is reduced to an amine and subsequently converted to a carbamate or urea, which is essential for sensitizing sGC to nitric oxide (NO).[2][3]

Safety & Handling (MSDS Summary)

-

Hazards: As a nitro-aromatic, the compound poses potential explosion risks if heated under confinement or subjected to shock, although the pyrazole ring stabilizes the nitro group significantly compared to simple nitro-benzenes.[1]

-

Toxicity: Potential skin irritant.[2][4] N-benzyl halides (starting material) are potent lachrymators and alkylating agents.[1][4]

-

Storage: Store at <25°C, dry, protected from light.

References

-

Sigma-Aldrich. 3-Methoxy-4-nitro-1H-pyrazole Product Sheet & Properties.[1][4] (Accessed via Search).[2][4][5] Link

-

Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[2][4][5][6][7] Synth. 2013, 90, 253.[2][3] Link[2][3]

-

National Institutes of Health (NIH). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles.[1][4] PMC Article.[2][4] Link

-

BenchChem. Optimizing N-Alkylation of Pyrazoles: Protocols and Troubleshooting.Link[2][3]

-

Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles. J. Org.[2][4][6] Chem. 2021.[2][4][6] Link[2][3]

Sources

- 1. prepchem.com [prepchem.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

A Technical Guide to the Biological Activity of Nitro-Pyrazole Benzyl Derivatives

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[3] This has led to the development of numerous FDA-approved drugs containing the pyrazole scaffold, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][4] This guide delves into a specific, highly active subclass: nitro-pyrazole benzyl derivatives. The introduction of a nitro group (-NO2), a potent electron-withdrawing moiety, and a flexible benzyl group, often creates compounds with significant therapeutic potential. This document provides an in-depth analysis of their synthesis, multifaceted biological activities, mechanisms of action, and the critical structure-activity relationships that govern their efficacy for researchers and drug development professionals.

Core Synthetic Pathways

Understanding the biological potential of nitro-pyrazole benzyl derivatives begins with their synthesis. The most prevalent method involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.[2][5] This approach offers a straightforward route to the pyrazole core.

The general workflow involves:

-

Chalcone Formation: An appropriately substituted benzaldehyde is reacted with an acetophenone in a base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate.

-

Cyclocondensation: The resulting chalcone is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in a solvent like ethanol, often with a catalytic amount of acid, to yield the pyrazole ring.[5][6]

This modular synthesis allows for extensive variation in the substituents on both the phenyl and benzyl rings, which is fundamental for structure-activity relationship (SAR) studies.

Caption: General synthetic route to pyrazole derivatives.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of nitro-pyrazole benzyl derivatives against various cancer cell lines.[7][8] Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.

2.1. Mechanism of Action

The primary anticancer mechanisms identified for this class of compounds include:

-

Kinase Inhibition: Many pyrazole analogues have been found to inhibit the active sites of kinase enzymes, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[9] By blocking CDKs, these compounds can halt the cell cycle, preventing cancer cell proliferation. Some derivatives also show inhibitory activity against other critical kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial GrowthFactor Receptor (VEGFR-2), which are involved in tumor growth and angiogenesis.[7][8]

-

Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by disrupting mitochondrial function or increasing the formation of reactive oxygen species (ROS), leading to DNA damage and cell death.[3]

-

Inhibition of Cell Migration: Certain hydroxypyrazole derivatives have been shown to inhibit the migration of endothelial cells, a critical step in the formation of new blood vessels (angiogenesis) that supply tumors.[9]

2.2. In Vitro Cytotoxicity Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast) | 9.76 ± 0.114 | [10] |

| Pyrazolo[1,5-a]pyrimidines | A549 (Lung) | 9.00 ± 0.721 | [10] |

| Pyrazolone-pyrazole derivative | MCF-7 (Breast) | 16.50 | [7] |

| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 | [10] |

| Pyrano[2,3-c]pyrazoles | 786-0 (Renal) | 9.9 ± 1.33 | [10] |

Antimicrobial Activity

Nitro-pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[11][12] The discovery of the natural pyrazole C-glycoside pyrazofurin as an antimicrobial agent spurred significant interest in this area.[5]

3.1. Mechanism of Action

While not always fully elucidated, the antimicrobial action is believed to stem from the ability of the pyrazole scaffold to interfere with essential microbial processes. The presence of the nitro group often enhances this activity. Molecular docking studies suggest that these compounds may inhibit key bacterial enzymes necessary for survival.[11]

3.2. Antimicrobial Susceptibility Data

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Organism | Compound Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Gram +) | Nitro pyrazole thiazole | - (High Activity) | [13] |

| Escherichia coli (Gram -) | Nitro pyrazole thiazole | - (High Activity) | [13] |

| Aspergillus niger (Fungus) | 1,2,3-triazole-thiazolyl-pyrazolyl | 31.5 | [13] |

| Pseudomonas aeruginosa | Bis heterocycles-benzimidazolyl pyrazoles | - (Best Activity) | [13] |

Anti-inflammatory Activity

Pyrazole derivatives are well-established as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4][14] The COX-2 enzyme is induced at sites of inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[14]

4.1. Mechanism of Action

The primary anti-inflammatory mechanism is the inhibition of COX enzymes.[14]

-

Selective COX-2 Inhibition: By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14][15] For example, the compound FR140423 was found to be 150 times more selective for COX-2 than COX-1.[15]

-

Modulation of NO/cGMP Pathway: Some pyrazole derivatives elicit vasorelaxant effects by modulating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, which plays a role in inflammatory processes.[16]

The anti-inflammatory potential is often evaluated in vivo using models like the carrageenan-induced paw edema test in rats, where a reduction in swelling indicates anti-inflammatory activity.[15][17]

Structure-Activity Relationship (SAR) Insights

The biological activity of nitro-pyrazole benzyl derivatives is highly dependent on the nature and position of substituents on the heterocyclic and aromatic rings.

-

Role of the Nitro Group: The presence of an electron-withdrawing group like a nitro (-NO2) group on the phenyl ring often enhances anticancer activity.[18][19]

-

Substituents on the Benzyl Ring:

-

Anticancer: The presence of a dimethylamino (-N(CH3)2) group on the benzyl ring has been shown to result in potent cytotoxicity against ovarian cancer cell lines.[18] In general, the optimal activity follows the order: -N(CH3)2 > -NO2 > phenyl > -OCH3.[18]

-

Antimicrobial: Methoxy (-OCH3) substitutions on the aromatic ring have been reported to lead to poorer antimicrobial activity.[5]

-

-

Core Modifications: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or benzimidazole, can significantly modulate and often enhance biological activity.[7][13]

Caption: Key Structure-Activity Relationship (SAR) principles.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized assays are employed to evaluate the biological activity of these derivatives.

6.1. Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the nitro-pyrazole benzyl derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

6.2. Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.

Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).[5]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Conclusion and Future Perspectives

Nitro-pyrazole benzyl derivatives represent a versatile and highly potent class of heterocyclic compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents makes them privileged scaffolds in modern drug discovery. Structure-activity relationship studies have provided crucial insights, indicating that careful modulation of substituents on the core structure can fine-tune potency and selectivity.[20]

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles. The development of multi-target agents, for instance, compounds with dual anti-inflammatory and anticancer activity, could offer novel therapeutic strategies. Furthermore, exploring innovative synthetic methodologies, such as microwave-assisted synthesis, can accelerate the generation of diverse chemical libraries for high-throughput screening and lead optimization.[10]

References

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved from [Link]

-

Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

Bentham Science. (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]

-

Springer. (2011, September 9). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

-

PubMed. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

-

SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (2024, June 28). (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole: role of NO/cGMP pathway and calcium channels. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Retrieved from [Link]

-

PMC. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives. Retrieved from [Link]

-

Preprints.org. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. Retrieved from [Link]

-

Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

-

IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]

-

Journal of Young Pharmacists. (2014, March 1). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

-

Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

OEMS Connect Journals. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of the new pyrazole derivatives. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. jchr.org [jchr.org]

- 13. meddocsonline.org [meddocsonline.org]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 20. researchgate.net [researchgate.net]

Technical Guide: Design, Synthesis, and Evaluation of N-Benzyl-4-Nitropyrazole Analogs

Executive Summary

This technical guide provides a comprehensive framework for the development of N-benzyl-4-nitropyrazole analogs, a privileged scaffold in medicinal chemistry. Characterized by the electron-deficient 4-nitropyrazole core and the lipophilic N-benzyl moiety, these compounds exhibit versatile biological profiles, ranging from antimicrobial efficacy to targeted anticancer activity (e.g., mTORC1 inhibition). This document details synthetic routes, structure-activity relationships (SAR), and validation protocols for researchers optimizing this pharmacophore.

Chemical Foundation & Rationale

The N-benzyl-4-nitropyrazole scaffold synergizes two critical chemical functionalities:

-

The 4-Nitropyrazole Core: The nitro group at position 4 exerts a strong electron-withdrawing effect (

), significantly lowering the pKa of the pyrazole proton (in unsubstituted precursors) and altering the dipole moment. In biological systems, the nitro group can serve as a "warhead" for reductive activation (similar to nitroimidazoles) or participate in hydrogen bonding within enzyme active sites. -

The N-Benzyl Moiety: This group acts as a hydrophobic anchor. It facilitates membrane permeability and provides critical

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target protein binding pockets (e.g., kinases, bacterial cell wall enzymes).

Synthetic Strategies

To ensure high purity and regiocontrol, two primary synthetic pathways are recommended.

Method A: Direct N-Alkylation (Convergent Synthesis)

This is the most common route for generating N-benzyl analogs from commercially available 4-nitropyrazole.

-

Mechanism: Nucleophilic substitution (

). -

Regioselectivity: For symmetric 4-nitropyrazole, N1 and N2 are equivalent. For 3,5-disubstituted analogs, steric hindrance dictates the outcome.

-

Reagents: Sodium Hydride (NaH) or Cesium Carbonate (

) in DMF or Acetonitrile.

Method B: Cyclocondensation (De Novo Synthesis)

Used when the pyrazole core requires complex substitution patterns unavailable via alkylation.

-

Mechanism: Knorr Pyrazole Synthesis or reaction of hydrazines with nitroolefins.

-

Reagents: Benzylhydrazine + 1,3-Diketones (or Nitroalkenes).

-

Advantage: Allows installation of labile groups incompatible with harsh alkylation conditions.

Visualization: Synthetic Workflow

Figure 1: Dual synthetic pathways for accessing N-benzyl-4-nitropyrazole analogs.

Structure-Activity Relationship (SAR) Analysis

Optimization of the N-benzyl-4-nitropyrazole scaffold relies on precise modification of specific zones.

Zone 1: The Benzyl Ring (Hydrophobic Tail)

-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Steric Bulk: Large groups (e.g., tert-butyl) may reduce activity if the binding pocket is narrow, but can improve selectivity for larger kinase pockets.

Zone 2: The Pyrazole Core (Electronic Modulator)

-

Position 4 (Nitro): Essential for electronic deficiency. Reduction to an amine (

) often drastically changes the profile from cytotoxic to cytostatic or inactive, though it opens routes for amide coupling (e.g., to form benzamides for mTOR inhibition). -

Positions 3 & 5: Introduction of methyl or phenyl groups here restricts rotation of the benzyl group and can lock the molecule into a bioactive conformation.

Visualization: SAR Logic Map

Figure 2: Strategic modification zones for optimizing biological activity.

Therapeutic Applications

Antimicrobial Agents

Analogs containing halogenated benzyl rings have demonstrated significant bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

-

Mechanism: Disruption of cell wall biosynthesis and potential interference with redox homeostasis due to the nitro group.

-

Key Insight: The 4-nitro group mimics the activity of nitroimidazole antibiotics (e.g., metronidazole), potentially acting as a prodrug activated by bacterial nitroreductases.

Anticancer Agents (mTOR & Tubulin)

Derivatives where the nitro group is reduced and acylated (forming N-(1-benzyl-1H-pyrazol-4-yl)benzamides) act as autophagy modulators.

-

Target: Inhibition of mTORC1 signaling.[1]

-

Effect: Induces autophagic flux disruption and accumulation of LC3-II in pancreatic cancer cells (e.g., MIA PaCa-2).[1]

-

Tubulin Inhibition: Some 3,5-diaryl-4-nitropyrazoles inhibit tubulin polymerization, arresting cells in the G2/M phase.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Benzyl-4-Nitropyrazole

Objective: Synthesis of the core scaffold via N-alkylation.

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-nitropyrazole (1.0 eq, 10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min under

until gas evolution ceases. -

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise via syringe.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).

-

Workup: Quench with ice-cold water (50 mL). Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Biological Evaluation (MTT Cytotoxicity Assay)

Objective: Determine

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h at 37°C / 5% -

Treatment: Treat cells with serial dilutions of the N-benzyl-4-nitropyrazole analog (0.1

M to 100 -

Incubation: Incubate for 48–72 hours.

-

Labeling: Add MTT reagent (5 mg/mL in PBS, 10

L/well). Incubate for 4 hours. -

Solubilization: Remove media, add DMSO (100

L) to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression.

Data Summary: Comparative Activity

| Analog ID | R (Benzyl Substituent) | Pyrazole C3/C5 | Target/Activity | Ref |

| BNP-01 | H (Unsubstituted) | H, H | Antimicrobial (Moderate) | [1] |

| BNP-02 | 4-Cl | H, H | Antibacterial (S. aureus MIC: 12.5 | [1, 5] |

| BNP-03 | 3,5-Dimethyl | Me, Me | mTORC1 Inhibition (Autophagy) | [2] |

| BNP-04 | 4-OMe | Ph, Ph | Tubulin Inhibition ( | [4] |

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). Available at: [Link]

-

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Journal of Medicinal Chemistry (ACS). Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). Available at: [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]

Sources

Medicinal Chemistry of 3-Methoxybenzyl Pyrazole Scaffolds

Executive Summary

The 3-methoxybenzyl pyrazole moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical junction between lipophilic pharmacophores and polar hydrogen-bond acceptor motifs. While often overshadowed by its halogenated congeners (e.g., 2-fluorobenzyl in Riociguat), the 3-methoxy variant acts as a vital probe for electronic distribution and metabolic susceptibility during lead optimization.

This guide dissects the scaffold’s utility in two primary therapeutic areas: Soluble Guanylate Cyclase (sGC) stimulation (cardiovascular) and Kinase inhibition (oncology/necroptosis). It provides a rigorous analysis of synthetic regiocontrol, structure-activity relationships (SAR), and metabolic liabilities.

Structural Rationale & Pharmacophore Analysis[1]

The 3-methoxybenzyl pyrazole scaffold is not merely a linker; it is a functional pharmacophore. Its efficacy stems from three distinct chemical features:

-

The Pyrazole Core: Acts as a bioisostere for imidazole or pyrrole but with higher oxidative stability. The

nitrogens serve as hydrogen bond acceptors (HBA) for key residues (e.g., Serine or Threonine) in kinase ATP-binding pockets. -

The Benzyl Linker: Provides rotational freedom, allowing the phenyl ring to access hydrophobic sub-pockets (e.g., the "back pocket" in p38 MAPK or the heme-adjacent pocket in sGC).

-

The 3-Methoxy Substituent:

-

Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction (

). This subtle modulation alters the -

Steric/Interaction: The oxygen atom acts as a weak HBA, often interacting with water networks or specific backbone amides.

-

Synthetic Strategies & Regiocontrol[2][3]

A pervasive challenge in pyrazole chemistry is controlling N-alkylation regioselectivity. When alkylating a 3-substituted pyrazole (tautomeric with 5-substituted), two isomers (

The Regioselectivity Problem

Under basic conditions (e.g.,

-

Pathway A (Standard Alkylation): Often yields a mixture of 1,3- and 1,5-isomers.

-

Pathway B (Cyclocondensation): Uses hydrazines and 1,3-diketones/enones to build the ring already attached to the benzyl group, guaranteeing regiochemical purity.

Visualization: Synthetic Pathways

The following diagram illustrates the divergence between kinetic control (alkylation) and thermodynamic design (cyclization).

Caption: Comparison of direct alkylation (Pathway A) yielding mixtures vs. cyclocondensation (Pathway B) yielding regiopure products.

Therapeutic Applications & SAR

A. Soluble Guanylate Cyclase (sGC) Stimulation

sGC stimulators (e.g., Riociguat, Vericiguat) treat pulmonary hypertension by sensitizing sGC to low levels of Nitric Oxide (NO).[1][2] While clinical drugs often feature 2-fluorobenzyl groups, the 3-methoxybenzyl motif is a critical SAR comparator.

-

Mechanism: The benzyl group fits into a hydrophobic cleft near the heme domain.

-

SAR Insight: Replacing the 2-fluoro group with 3-methoxy often maintains potency but alters metabolic clearance. The 3-methoxy group can extend into solvent-exposed regions, improving solubility compared to the lipophilic 2-fluoro or 2,4-dichloro analogs [1, 2].

B. Kinase Inhibition (RIP1 / VEGFR-2)

In kinase drug discovery, 1-benzyl-1H-pyrazoles act as ATP-competitive inhibitors.

-

RIP1 Kinase (Necroptosis): A study on Receptor Interacting Protein 1 (RIP1) demonstrated that 1-benzyl-pyrazoles are potent inhibitors.[3][4]

-

Key Finding: While 2,4-dichlorobenzyl derivatives (e.g., Compound 4b) showed high potency (

), the electronic character of the benzyl ring is pivotal. The 3-methoxy variant serves as a "soft" analog to probe the necessity of halogen bonding [3].

-

-

VEGFR-2: Pyrazole-benzimidazole hybrids utilize the benzyl tail to occupy the hydrophobic pocket II of VEGFR-2. Methoxy substitutions are frequently used to fine-tune the lipophilicity (LogP) without introducing the metabolic stability issues of unsubstituted phenyl rings [4].

Comparative SAR Data

The table below summarizes the impact of benzyl substitutions on kinase potency (Generic Model based on RIP1/p38 MAPK data):

| Scaffold Substituent (R) | Electronic Effect ( | LogP Contribution | Est. IC50 (RIP1 Kinase) | Metabolic Liability |

| H (Unsubstituted) | 0.00 | Baseline | > 1.0 | High (Oxidation) |

| 3-Methoxy | +0.12 (Induction) | +0.02 | 0.4 - 0.8 | High (O-Demethylation) |

| 2-Fluoro | +0.06 | +0.14 | 0.2 - 0.5 | Low |

| 2,4-Dichloro | +0.23 | +0.71 | 0.16 | Low |

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazole via Cyclocondensation (Pathway B). Rationale: This method avoids the separation of isomers inherent in direct alkylation.

Materials

-

3-Methoxybenzylhydrazine dihydrochloride (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Ethanol (Absolute)

-

Triethylamine (

)

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzylhydrazine dihydrochloride (5.0 mmol) in ethanol (20 mL).

-

Neutralization: Add

(10.0 mmol) dropwise at -

Cyclization: Add acetylacetone (5.5 mmol) dropwise. The reaction is exothermic; maintain temperature

during addition. -

Reflux: Heat the mixture to reflux (

) for 3 hours. Monitor via TLC (3:1 Hexane/EtOAc). The hydrazine spot should disappear, and a new fluorescent spot (pyrazole) should appear. -

Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with water (

) and brine ( -

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -

Validation: Confirm structure via

-NMR. Look for the pyrazole C4-H singlet (~5.8 ppm) and the diagnostic methoxy singlet (~3.8 ppm).

ADME & Metabolic Considerations

The 3-methoxy group is a well-known "soft spot" in drug metabolism.

Metabolic Pathway: O-Demethylation

The primary clearance mechanism for 3-methoxybenzyl scaffolds is O-demethylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19) [5].

-

Mechanism: The heme-iron oxene species abstracts a hydrogen from the methoxy methyl group.

-

Intermediate: Formation of an unstable hemiacetal.

-

Product: Collapse to the phenol (3-hydroxybenzyl derivative) and formaldehyde.

Impact on Drug Design:

-

Pros: The resulting phenol can be conjugated (glucuronidation) for rapid renal excretion, preventing bioaccumulation.

-

Cons: Rapid clearance reduces half-life (

). If a longer duration of action is required, medicinal chemists typically replace the -OMe with -OCF3 or -Cl (bioisosteres that block this metabolic route).

Visualization: Signaling & Metabolism

This diagram connects the sGC signaling pathway with the metabolic fate of the scaffold.

Caption: Dual fate of the scaffold: Allosteric stimulation of sGC (top) vs. CYP450-mediated O-demethylation (bottom).

References

-

Evgenov, O. V., et al. (2006).[5] NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential.[5] Nature Reviews Drug Discovery.[5] Link

-

Mittendorf, J., et al. (2009).[2] Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension.[2] ChemMedChem. Link

-

Zhang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Link

-

Wanode, D. M., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate.[6] Link

-

Caspar, A. T., et al. (2018). Human cytochrome P450 kinetic studies on six N-2-methoxybenzyl (NBOMe)-derived new psychoactive substances using the substrate depletion approach. Toxicology Letters. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

synthesis protocol for 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole

Application Note: Scalable Synthesis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole via Regioselective N-Alkylation

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., BTK, JAK) and non-steroidal anti-inflammatory drugs (NSAIDs). The method utilizes a base-mediated

Strategic Analysis & Retrosynthesis

Chemical Logic

The target molecule contains two distinct aromatic systems: an electron-rich 3-methoxybenzyl ring and an electron-poor 4-nitropyrazole.

-

Direct Nitration Risk: Attempting to nitrate 1-(3-methoxybenzyl)-1H-pyrazole would likely result in nitration of the activated benzyl ring (ortho/para to the methoxy group) rather than the pyrazole, due to the deactivating nature of the pyrazole nitrogen lone pair.

-

Selected Approach (Convergent): We employ a disconnection at the

bond. This utilizes 4-nitro-1H-pyrazole, a symmetrical tautomer, ensuring that alkylation yields a single regioisomer without the need for complex separation of N1/N2 isomers.

Retrosynthesis Visualization

Figure 1: Retrosynthetic analysis showing the convergent disconnection strategy.

Experimental Protocol

Reagents & Stoichiometry

Note: The pKa of 4-nitropyrazole is approximately 9.[1][2]6. Potassium carbonate (

| Reagent | MW ( g/mol ) | Equiv.[3] | Amount (Example) | Role |

| 4-Nitro-1H-pyrazole | 113.07 | 1.0 | 5.00 g | Nucleophile |

| 3-Methoxybenzyl bromide | 201.06 | 1.1 | 9.78 g (6.8 mL) | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 12.2 g | Base |

| DMF (Anhydrous) | - | - | 50 mL (10 vol) | Solvent |

| Ethyl Acetate | - | - | - | Extraction |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge 4-nitro-1H-pyrazole (5.00 g, 44.2 mmol) and

(12.2 g, 88.4 mmol). -

Add DMF (50 mL) and stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the pyrazolate anion forms.

-

Dropwise, add 3-methoxybenzyl bromide (9.78 g, 48.6 mmol) over 10 minutes. Caution: Exothermic. 3-Methoxybenzyl bromide is a lachrymator; perform in a fume hood.

Step 2: Reaction & Monitoring

-

Heat the mixture to 60°C .

-

Monitor by TLC (30% EtOAc in Hexanes) or LCMS.

-

Starting Material

: ~0.2 (Polar) -

Product

: ~0.6 (Less Polar)[1]

-

-

Reaction is typically complete within 2–4 hours .

Step 3: Workup

-

Cool the reaction to room temperature.

-

Pour the mixture into ice-water (200 mL) with vigorous stirring. The product often precipitates as a solid.

-

If solid forms: Filter the precipitate, wash with water (3 x 50 mL) and hexanes (2 x 30 mL).

-

If oil forms: Extract with Ethyl Acetate (3 x 75 mL). Wash combined organics with water (2 x 100 mL) and brine (1 x 50 mL) to remove DMF. Dry over

, filter, and concentrate.

Step 4: Purification

-

Preferred: Recrystallization from Ethanol/Water or hot Isopropanol yields high-purity needles.

-

Alternative: Flash Column Chromatography (Gradient: 0%

40% EtOAc in Hexanes).

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected parameters.

1. Proton NMR (

- 8.25 (s, 1H): Pyrazole C5-H (Deshielded by nitro group).

- 8.08 (s, 1H): Pyrazole C3-H.

- 7.30 (t, 1H): Benzyl aromatic (meta-coupling).

- 6.90 - 6.80 (m, 3H): Benzyl aromatic protons.

-

5.30 (s, 2H): Benzyl

-

3.80 (s, 3H): Methoxy

2. Mass Spectrometry (LCMS):

-

Ionization: ESI (+)

-

Expected Mass: 233.08

-

Observed:

Safety & Handling (HSE)

-

4-Nitro-1H-pyrazole: Energetic material.[1][4][5] While stable at room temperature, avoid heating dry solids above 100°C. Do not grind in a mortar/pestle vigorously.

-

3-Methoxybenzyl bromide: Severe Lachrymator. Causes skin burns and eye damage. All handling must occur in a functioning fume hood. Neutralize spills with aqueous ammonia or sodium thiosulfate.

-

DMF: Hepatotoxic and teratogenic. Use butyl rubber gloves.

References

-

BenchChem. (2025).[6] Optimizing Pyrazole N-Alkylation: Technical Support Guide. Retrieved from

-

PubChem. (2025).[3][7] Compound Summary: 4-Nitro-1H-pyrazole (CID 16376).[8] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Methoxybenzyl bromide.[9][10] Retrieved from

-

Deng, X., & Mani, N. S. (2008).[11] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[11] Journal of Organic Chemistry. Retrieved from

Sources

- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 2. 4-Nitropyrazole | 2075-46-9 [m.chemicalbook.com]

- 3. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. 3-Methoxybenzyl bromide 98 874-98-6 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Application Notes and Protocols for the Nitration of 1-(3-methoxybenzyl)-pyrazole

Abstract

This document provides a comprehensive guide for the regioselective nitration of 1-(3-methoxybenzyl)-pyrazole. Nitrated pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties.[1][2][3] This protocol details the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for the characterization of the resulting products. The causality behind experimental choices, such as the selection of nitrating agents and reaction conditions, is explained to ensure both reproducibility and a thorough understanding of the reaction mechanism.

Introduction: The Significance of Pyrazole Nitration

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of a nitro group onto the pyrazole ring or its substituents can significantly modulate these biological activities and also serves as a key handle for further chemical transformations. Furthermore, nitrated pyrazoles are foundational components in the development of advanced energetic materials.[2][3]

The nitration of 1-(3-methoxybenzyl)-pyrazole presents an interesting case of electrophilic aromatic substitution where the regioselectivity is governed by the directing effects of three distinct functionalities: the pyrazole ring itself, the benzyl methylene bridge, and the methoxy-substituted phenyl ring. Understanding these directing effects is paramount for predicting and controlling the reaction outcome.

Mechanistic Insights and Regioselectivity

The nitration of 1-(3-methoxybenzyl)-pyrazole is a classic example of electrophilic aromatic substitution. The regiochemical outcome of the reaction is determined by the interplay of the electronic and steric effects of the substituents on both the pyrazole and the benzene rings.

Directing Effects of the Substituents

-

Pyrazole Ring: The pyrazole ring is an electron-rich heterocycle. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, as this position is most activated by the two nitrogen atoms.[1][4][5] The N1-substituent can influence the reactivity of the ring; electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.[6] In strongly acidic conditions, the N2 nitrogen can be protonated, forming a pyrazolium cation, which deactivates the ring towards electrophilic attack.[6]

-

3-Methoxybenzyl Group: The methoxy group (-OCH₃) is a strong electron-donating group and a powerful activating group.[7][8][9] It directs incoming electrophiles to the ortho and para positions of the benzene ring.[7][10] The benzyl methylene group (-CH₂-) is a weak activating group and also an ortho, para-director.

Predicted Isomer Distribution

Based on the directing effects, several isomeric products are possible. The primary sites of nitration are predicted to be:

-

On the Pyrazole Ring: The C4-position is the most likely site for nitration on the pyrazole ring.

-

On the Benzene Ring: The positions ortho and para to the methoxy group are activated. This corresponds to the 2, 4, and 6 positions of the benzyl ring.

The precise ratio of these isomers will depend on the specific reaction conditions employed, particularly the nature of the nitrating agent and the reaction temperature.

Experimental Protocol

This protocol provides a detailed procedure for the nitration of 1-(3-methoxybenzyl)-pyrazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-(3-methoxybenzyl)-pyrazole | ≥98% | Commercially Available | |

| Fuming Nitric Acid (HNO₃) | ACS Reagent | Corrosive and oxidizing | |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent | Corrosive | |

| Dichloromethane (CH₂Cl₂) | Anhydrous | ||

| Saturated Sodium Bicarbonate (NaHCO₃) | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | |||

| Ethyl Acetate | HPLC Grade | For chromatography | |

| Hexanes | HPLC Grade | For chromatography | |

| Silica Gel | 230-400 mesh | For column chromatography |

Reaction Workflow Diagram

Caption: Workflow for the nitration of 1-(3-methoxybenzyl)-pyrazole.

Step-by-Step Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

Preparation of the Nitrating Mixture: In a clean, dry flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), slowly add 1.1 equivalents of fuming nitric acid to a calculated amount of concentrated sulfuric acid (typically a 1:1 to 2:1 v/v ratio of H₂SO₄ to HNO₃). Stir the mixture gently for 10-15 minutes at 0 °C.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 1-(3-methoxybenzyl)-pyrazole in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 1-(3-methoxybenzyl)-pyrazole over a period of 30-60 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, let the reaction warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. A biphasic mixture will form.

-

Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the mixture with stirring until the aqueous layer is neutral to litmus paper. Be cautious as this will generate CO₂ gas.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product will likely be a mixture of isomers. Purification can be achieved by column chromatography on silica gel using a gradient elution system, typically starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity. The separation of isomers can be monitored by TLC.

Characterization of Products

The purified products should be characterized by standard analytical techniques to confirm their structure and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of new signals in the aromatic region, and shifts in the existing proton signals due to the electronic effect of the nitro group. |

| ¹³C NMR | Appearance of new signals for the nitro-substituted carbons and shifts in the signals of adjacent carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the nitrated product. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹). |

Safety and Handling

-

Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Reaction Quenching: The quenching of the reaction with water is highly exothermic. Perform this step slowly and with efficient cooling.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no conversion | Insufficiently strong nitrating agent or low reaction temperature. | Use a stronger nitrating agent (e.g., HNO₃/H₂SO₄) or increase the reaction temperature cautiously. |

| Formation of multiple products/low regioselectivity | Reaction conditions are too harsh, leading to over-nitration or side reactions. | Use milder nitrating conditions (e.g., acetyl nitrate) or lower the reaction temperature.[11][12] |

| Decomposition of starting material | Reaction temperature is too high. | Maintain strict temperature control, especially during the addition of the nitrating agent. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the nitration of 1-(3-methoxybenzyl)-pyrazole. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, researchers can successfully synthesize nitrated pyrazole derivatives for further investigation in drug discovery and materials science. The provided protocol emphasizes safety and offers guidance for troubleshooting, ensuring a robust and reproducible synthetic method.

References

- Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.

- Elnagdi, M. H., et al. (2018). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate.

- Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

- Suwiński, J., & Wagner, P. (2001). Nitroazoles: Synthesis, Structure and Applications. ResearchGate.

- Kumar, A., et al. (2025).

- Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- SlideShare. (n.d.). Pyrazole.

- ChemTalk. (2024, May 13). Directing Effects.

- Liu, W., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate.

- Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.

- Filo. (2025, April 7). Nitration of p-methoxybenzaldehyde.

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Directing Effects | ChemTalk [chemistrytalk.org]

- 10. Nitration of p-methoxybenzaldehyde | Filo [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Strategic Utility of 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole in Modern Drug Discovery: An Application & Protocol Guide

Introduction: The Enduring Legacy of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its remarkable versatility is evidenced by its presence in a diverse array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[3] The pyrazole scaffold's value stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are critical for achieving high binding affinity and selectivity.[1] Furthermore, the pyrazole ring can serve as a bioisostere for other aromatic or heteroaromatic systems, often conferring improved physicochemical and pharmacokinetic properties to the parent molecule.[4][5][6] This guide focuses on a particularly strategic, yet underexplored intermediate: 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole . We will delineate its synthesis, characterization, and, most importantly, its application as a versatile building block for the generation of diverse and potent bioactive molecules.

The deliberate incorporation of the 3-methoxybenzyl group at the N1 position and a nitro group at the C4 position endows this molecule with a unique combination of features. The methoxybenzyl moiety can participate in specific hydrophobic and polar interactions within a binding pocket, while the nitro group serves as a key synthetic handle. The electron-withdrawing nature of the nitro group can influence the overall electronic properties of the pyrazole ring, and its reduction to an amine opens up a vast landscape of chemical transformations for library synthesis and lead optimization.[7]

Synthesis of 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process commencing with the N-alkylation of 4-nitro-1H-pyrazole with 3-methoxybenzyl chloride. This is followed by purification to yield the desired intermediate.

Protocol 1: Synthesis of 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole

Materials:

-

4-nitro-1H-pyrazole

-

3-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15 minutes.

-

Alkylation: Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole as a solid.

Rationale for Experimental Choices:

-

Base and Solvent: Potassium carbonate is a suitable base for the deprotonation of the pyrazole N-H, facilitating the nucleophilic attack on the benzyl chloride. DMF is an excellent polar aprotic solvent that readily dissolves the reactants and promotes the Sₙ2 reaction.

-

Temperature: Gentle heating to 60 °C accelerates the reaction rate without promoting significant side product formation.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and potential regioisomeric byproducts, ensuring the purity of the intermediate for subsequent steps.

The Gateway to Diversity: Nitro Group Reduction and Amine Functionalization

The true utility of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole as a drug discovery intermediate lies in the facile reduction of the nitro group to a primary amine. This transformation unlocks a plethora of subsequent chemical modifications, allowing for the rapid generation of diverse compound libraries.

Protocol 2: Reduction of 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole to 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine

Materials:

-

1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Celite®

Procedure:

-

Reaction Setup: To a suspension of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Filtration: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®. Wash the Celite® pad with ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-methoxybenzyl)-1H-pyrazol-4-amine.

Rationale for Experimental Choices:

-

Reducing Agent: The Fe/NH₄Cl system in aqueous ethanol is a classic, cost-effective, and highly efficient method for the reduction of aromatic nitro groups.[7] It is generally chemoselective and avoids the need for high-pressure hydrogenation.

-

Celite Filtration: Celite filtration is crucial for removing the fine iron particles and iron oxides from the reaction mixture, simplifying the work-up process.

Application in Library Synthesis: A World of Possibilities

The resulting 1-(3-methoxybenzyl)-1H-pyrazol-4-amine is a versatile building block for constructing libraries of potential drug candidates. The primary amine can be readily functionalized through various reactions, including:

-

Amide bond formation: Coupling with a diverse range of carboxylic acids or acid chlorides to explore the SAR of the amide substituent.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to introduce different sulfonamide moieties.

-

Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Buchwald-Hartwig amination: Cross-coupling with aryl halides to introduce further aromatic diversity.

The following diagram illustrates the central role of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole as a drug discovery intermediate.

Figure 1: Synthetic pathway and application of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole.

Data Presentation

The following table summarizes the key characteristics of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (by LC-MS) |

| 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole | C₁₁H₁₁N₃O₃ | 233.22 | Yellow Solid | >95% |

| 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine | C₁₁H₁₃N₃O | 203.24 | Off-white Solid | >95% |

Conclusion: A Strategic Intermediate for Accelerated Drug Discovery

1-(3-methoxybenzyl)-4-nitro-1H-pyrazole represents a highly valuable and strategically designed intermediate for modern drug discovery programs. Its straightforward synthesis and the pivotal role of the nitro-to-amine transformation provide a rapid and efficient entry point to a vast chemical space. By leveraging the protocols and insights presented in this guide, researchers can effectively utilize this building block to generate diverse libraries of novel pyrazole-based compounds, thereby accelerating the identification of new therapeutic agents for a wide range of diseases. The inherent drug-like properties of the pyrazole core, combined with the synthetic versatility of this intermediate, make it an indispensable tool in the quest for innovative medicines.[8][9]

References

- Research and Reviews. (2024, September 25).

- PharmaBlock. Pyrazoles in Drug Discovery.

- ACS Publications. (2004, September 29). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

- ResearchGate. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF.

- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014, April 1).

- Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds. (2024, March 26).

- PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).

- MDPI.

- ACS Publications. (2008, August 20). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry.

- Ignited Minds Journals. (2022, October 15). View of A review on Chemistry and Therapeutic effect of Pyrazole.

- Arabian Journal of Chemistry. (2022, October 18). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents.

- ResearchGate. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents | Request PDF.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

- PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- Taylor & Francis. (2025, September 23).

- Google Patents.

- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles

- PubMed. (2012, August 23). Discovery and optimization of 1,3,4-trisubstituted-pyrazolone derivatives as novel, potent, and nonsteroidal farnesoid X receptor (FXR) selective antagonists.

- ResearchGate. Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl.

- PMC.

- Fluorochem. 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1155065-29-4).

- Organic Syntheses Procedure. 4.

- Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.

- MDPI. (2023, September 5).

- Sigma-Aldrich. 1-(3-methylbenzyl)-4-nitro-1h-pyrazole.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- PMC.

Sources

- 1. rroij.com [rroij.com]

- 2. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 8. Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds [unige.iris.cineca.it]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

reduction methods for 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole to amine

An Application Guide to the Synthesis of 1-(3-methoxybenzyl)-4-amino-1H-pyrazole via Nitro Group Reduction

Introduction: The Strategic Importance of the Pyrazole Amine Moiety

The transformation of nitro-substituted heterocycles into their corresponding primary amines is a foundational reaction in modern medicinal chemistry and drug development.[1] The resulting amino group is not merely a product of reduction but a versatile synthetic handle, enabling a multitude of subsequent chemical modifications such as amide bond formation, sulfonylation, and reductive amination. This unlocks access to a vast chemical space for the generation of compound libraries aimed at lead discovery and optimization.

The target molecule, 1-(3-methoxybenzyl)-4-amino-1H-pyrazole, is a key intermediate. The pyrazole core is a well-established "privileged structure" in pharmacology, appearing in numerous approved drugs.[2] The reduction of its nitro precursor, 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, is therefore a critical step in the synthesis of potentially bioactive molecules.[2] The choice of reduction method is of paramount importance, directly impacting yield, purity, scalability, and, most critically, chemoselectivity—the ability to selectively reduce the nitro group while preserving other sensitive functionalities within the molecule.

This comprehensive guide provides a detailed analysis of several field-proven methodologies for this transformation. We will delve into the mechanistic underpinnings of each approach, offer detailed, step-by-step protocols, and present a comparative analysis to empower researchers to make informed decisions tailored to their specific synthetic goals and laboratory capabilities.

Methodologies for Nitro Group Reduction: A Comparative Analysis

The conversion of a nitro group to an amine is a six-electron reduction that generally proceeds through nitroso and hydroxylamine intermediates.[1] The primary methods to achieve this can be broadly categorized into catalytic hydrogenation, metal-mediated reductions, and sulfur-based reductions.

Catalytic Hydrogenation

This is often the method of choice due to its high efficiency and clean reaction profiles, typically yielding water as the only byproduct.[3] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

-

Mechanism: The process begins with the adsorption of H₂ onto the surface of the metal catalyst (e.g., Palladium), where the H-H bond is cleaved to form metal-hydride species. The nitro compound also coordinates to the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction.[4]

-

Common Catalysts & Conditions:

-

Palladium on Carbon (Pd/C): The most common and highly effective catalyst for nitro reductions.[2][5] It operates under relatively mild conditions (room temperature, 1-4 atm H₂) and is compatible with a range of solvents like ethanol, methanol, and ethyl acetate.

-

Raney Nickel (Raney-Ni): A cost-effective alternative, often used when dehalogenation of aryl halides is a concern with Pd/C.[5][6] It is, however, pyrophoric and requires careful handling.

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A powerful catalyst, though its use can sometimes lead to over-reduction of other functional groups.

-

-